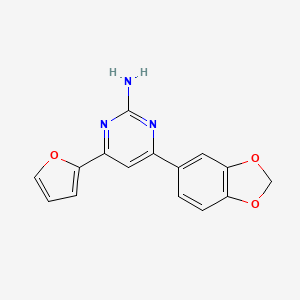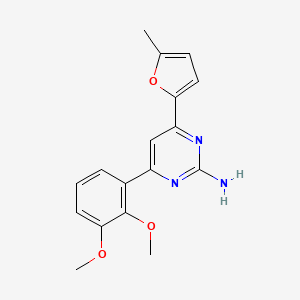![molecular formula C19H25NO4 B6348265 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-81-3](/img/structure/B6348265.png)
4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” belong to a class of organic compounds known as carboxylic acids . They incorporate a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic acyl substitution . This process can involve the conversion of carboxylic acids into other derivatives, such as esters, through reactions with alcohols .Molecular Structure Analysis
The molecular structure of these compounds is often determined by techniques such as X-ray crystallography . The structure is influenced by the arrangement of atoms and the types of bonds present .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions. They can form salts with metals, alkalis, and carbonates . They can also be reduced to primary alcohols when they react with a reducing agent such as lithium tetrahydridoaluminate .Physical And Chemical Properties Analysis
Carboxylic acids have specific physical and chemical properties. They are weak acids that do not fully dissociate in water . Their physical properties, such as boiling point and solubility, are influenced by factors such as the size and structure of the molecule .Applications De Recherche Scientifique
4-PBCA has been studied extensively in recent years due to its unique properties and potential applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, it has been shown to have potential applications in the field of drug delivery, as well as in the development of new materials. For example, 4-PBCA has been used to create nanoparticles for targeted drug delivery and to improve the solubility of drugs. It has also been used to create films for use in drug delivery and for the synthesis of polymers for use in medical devices.
Mécanisme D'action
The exact mechanism of action of 4-PBCA is not yet fully understood. However, it is thought to act as an inhibitor of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. It is also thought to have antioxidant properties, which may be due to its ability to scavenge free radicals. In addition, 4-PBCA has been found to interact with various proteins and receptors, which may be responsible for its anti-inflammatory, anti-tumor, and anti-bacterial effects.
Biochemical and Physiological Effects
4-PBCA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-tumor, and anti-bacterial effects. It has also been found to have antioxidant properties, which may be due to its ability to scavenge free radicals. In addition, 4-PBCA has been found to interact with various proteins and receptors, which may be responsible for its anti-inflammatory, anti-tumor, and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-PBCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is easy to synthesize and has a wide range of biological activities, making it an attractive target for drug development and research. However, there are also some limitations to its use in laboratory experiments. For example, it has a low solubility in water and some organic solvents, and its stability can be affected by light and heat.
Orientations Futures
There are a number of potential future directions for research on 4-PBCA. One area of research is the development of new drug delivery systems using 4-PBCA. This could involve the use of nanoparticles or polymers to target specific tissues or cells. Another area of research is the exploration of the mechanism of action of 4-PBCA and the development of new drugs based on its structure. In addition, further research into its antioxidant properties could lead to the development of new drugs for the treatment of oxidative stress-related diseases. Finally, further research into the biochemical and physiological effects of 4-PBCA could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
4-PBCA can be synthesized from 1,2-dihydroxybenzene via a two-step process. In the first step, the dihydroxybenzene is reacted with an acid catalyst to form 1,2-bis(2-phenylbutanoyl) benzene. This is then reacted with an oxidizing agent to form the desired 4-PBCA. This method of synthesis has been used by many researchers and has been shown to be efficient and cost-effective.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-15(14-9-5-3-6-10-14)17(21)20-16(18(22)23)13-24-19(20)11-7-4-8-12-19/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVPHZJTMZFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348223.png)

![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)
![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)
![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)
![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)